molecular formula C11H8FNO4S2 B2998347 2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]thiophene CAS No. 2411297-09-9

2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]thiophene

Cat. No. B2998347
M. Wt: 301.31
InChI Key: AYCSUYWOEAZLFR-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring compound with four carbon atoms and one sulfur atom . The carbamoyl group (-CONH2) is a functional group that consists of a carbonyl group (C=O) and an amine group (-NH2). The fluorosulfonyloxy group (-OSO2F) is a type of sulfonyl group which is a functional group that consists of a sulfur atom bonded to two oxygen atoms and a fluorine atom .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Suzuki–Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds, and it could potentially be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a thiophene ring with the carbamoyl and fluorosulfonyloxy groups attached to different carbon atoms in the ring. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the carbamoyl and fluorosulfonyloxy groups. For example, the carbamoyl group could potentially undergo reactions with nucleophiles, and the fluorosulfonyloxy group could potentially act as a leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the nature of its functional groups. For example, it might have certain solubility properties based on its polarity, and its reactivity could be influenced by the presence of the carbamoyl and fluorosulfonyloxy groups .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and safe laboratory practices .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, reactivity, and potential applications. For example, it could be studied for potential use in pharmaceuticals or materials science .

properties

IUPAC Name

2-[(4-fluorosulfonyloxyphenyl)carbamoyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4S2/c12-19(15,16)17-9-5-3-8(4-6-9)13-11(14)10-2-1-7-18-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCSUYWOEAZLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]thiophene

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